PD184161

Description

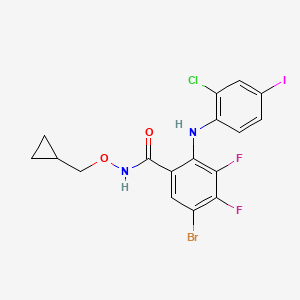

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZMSLGVUSPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433041 | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-67-9 | |

| Record name | 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212631-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-184161 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The MEK Inhibitor PD184161: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD184161 is a potent and selective, orally active, small-molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). Developed by Parke-Davis/Pfizer, it emerged from research programs focused on targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its use in preclinical research.

Discovery and Development

This compound was developed as part of a medicinal chemistry effort at Parke-Davis (later Pfizer) aimed at identifying potent and selective inhibitors of MEK. This work was built upon the discovery of earlier MEK inhibitors, such as CI-1040 (PD184352). The goal was to develop compounds with improved pharmacological properties for potential therapeutic use. This compound, with its chemical name 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a derivative of anthranilic acid and represents a key chemotype in the development of MEK inhibitors.

Synthesis

The synthesis of this compound originates from substituted anthranilic acid precursors. While the specific, step-by-step proprietary synthesis protocol is not publicly detailed, the general approach involves the coupling of a substituted aniline with a benzoic acid derivative, followed by amidation.

A plausible synthetic route, based on related compounds, is outlined below:

Mechanism of Action

This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2. It binds to a unique allosteric pocket on the MEK enzyme, preventing its phosphorylation and activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and activation of the downstream substrates of MEK, ERK1 and ERK2 (Extracellular signal-Regulated Kinases 1 and 2). The inhibition of ERK1/2 phosphorylation is a key biomarker of this compound activity.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MEK Activity) | 10-100 nM | Human Hepatocellular Carcinoma Cells | [1] |

| In Vivo Efficacy | 300 mg/kg (orogastric gavage, twice daily) | Human Hepatocellular Carcinoma Xenograft | [2] |

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on MEK1 kinase activity.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 (substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the MEK1 enzyme, inactive ERK2 substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for ERK1/2 Phosphorylation

This protocol assesses the ability of this compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.[3][4]

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of the MEK/ERK signaling pathway in various biological processes, particularly in the context of cancer. Its well-characterized mechanism of action and potent inhibitory activity make it a standard for comparison in the development of new MEK inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. The effects of a novel MEK inhibitor this compound on MEK-ERK signaling and growth in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

PD184161 chemical properties and structure

An In-depth Technical Guide to the MEK Inhibitor PD184161

Introduction

This compound is a potent, selective, and orally active small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). As a critical component of the Ras/Raf/MEK/ERK signaling cascade, the MEK protein kinases are central to regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target.[2] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental evaluation of this compound for researchers and drug development professionals.

Chemical Properties and Structure

This compound is a complex synthetic molecule with a benzamide core. Its detailed chemical identifiers and properties are summarized below.

Chemical Structure

Formal Name: 5-bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluoro-benzamide[1]

Chemical Formula: C₁₇H₁₃BrClF₂IN₂O₂[1][3][4]

Physicochemical Data

The key physicochemical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| CAS Number | 212631-67-9 | [1][3][4] |

| Molecular Weight | 557.56 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| SMILES String | O=C(NOCC1CC1)C2=CC(Br)=C(F)C(F)=C2NC(C(Cl)=C3)=CC=C3I | [5] |

| InChI Key | VJNZMSLGVUSPCF-UHFFFAOYSA-N | [1] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

| Solvent | Solubility | Reference |

| DMSO | 30 - 100 mg/mL | [1][3] |

| DMF | 30 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| Water | Insoluble | [3][6] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |

Storage Conditions:

-

Solid Powder: Store at -20°C for up to 3 years.[3]

-

In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4][5]

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1/2 enzymes. This binding prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (also known as p44/42 MAPK).

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating gene expression. The core of this pathway involves a three-tiered kinase cascade: RAF → MEK → ERK. This compound acts by specifically interrupting the MEK → ERK step.

Biological Activity

This compound potently inhibits MEK1/2 activity, leading to a variety of downstream cellular effects. It is noted to be more effective than earlier generation MEK inhibitors like U0126 and PD098059.[1][7][8]

| Parameter | Value | Cell/Assay Context | Reference |

| MEK Activity IC₅₀ | 10 - 100 nM | Cell-free and cell-based assays | [3][5][7][8] |

| Effective Concentration | ≥ 1.0 µM | Inhibition of cell proliferation and induction of apoptosis in human hepatocellular carcinoma (HCC) cells | [7][8] |

| ERK1/2 Phosphorylation | Inhibition observed at 0.1 - 1.0 µM | In vitro cell models | [5] |

Experimental Protocols

The following sections detail generalized protocols for evaluating the efficacy of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay

This protocol determines the effect of this compound on cell proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1 nM to 20 µM) in appropriate cell culture medium.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer’s instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol assesses the direct impact of this compound on its target pathway.

-

Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 0.1 µM and 1.0 µM) for 1 hour.[5] Include a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and express p-ERK levels relative to total ERK and the loading control.

In Vivo Studies

This compound is orally active and has been evaluated in animal models, particularly in human tumor xenografts.

Antitumor Efficacy in Xenograft Models

In studies involving human liver cancer xenografts, oral administration of this compound demonstrated significant effects.

-

Pharmacodynamics: A single oral dose was shown to significantly reduce the levels of phosphorylated ERK in tumor xenografts within a 3 to 12-hour window.[7][8]

-

Efficacy: Daily dosing with this compound significantly suppressed initial tumor engraftment and growth.[7][8] However, long-term daily treatment resulted in the development of signaling resistance, where p-ERK levels were no longer suppressed, and established tumors were not significantly affected.[7][8][9]

These findings highlight both the potential and the challenges of MEK inhibition, pointing to the need for investigating mechanisms of resistance and potential combination therapies.

Conclusion

This compound is a well-characterized and potent MEK1/2 inhibitor that serves as an invaluable tool for studying the MAPK/ERK signaling pathway. Its specific mechanism of action, oral bioavailability, and demonstrated antitumor effects in vitro and in vivo underscore the therapeutic potential of targeting the MEK kinases. However, the observed development of resistance in long-term studies indicates that clinical applications may require intermittent dosing strategies or combination with other targeted agents to achieve durable responses. This guide provides the foundational chemical and biological data necessary for researchers to effectively utilize this compound in their investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cusabio.com [cusabio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PD 184161 Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. The Effects of a Novel MEK Inhibitor this compound on MEK–ERK Signaling and Growth in Human Liver Cancer [scholarworks.indianapolis.iu.edu]

- 8. The effects of a novel MEK inhibitor this compound on MEK-ERK signaling and growth in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of MEK Inhibition by PD184161: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PD184161, a potent and selective inhibitor of MEK1 and MEK2. The document details its binding mode, inhibitory kinetics, and effects on the MAPK signaling pathway. Furthermore, it includes detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Introduction to this compound and the MAPK Pathway

The Ras-Raf-MEK-ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for therapeutic intervention. MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are dual-specificity protein kinases that act as central nodes in this cascade, integrating upstream signals from Raf kinases and phosphorylating their only known substrates, ERK1 and ERK2.

This compound is a second-generation, orally active, small-molecule inhibitor of MEK1 and MEK2. It exhibits potent and selective inhibition of MEK activity, leading to the suppression of ERK1/2 phosphorylation and subsequent downstream signaling. This guide delves into the core mechanisms governing the inhibitory action of this compound.

Mechanism of MEK Inhibition by this compound

This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2. This mode of inhibition confers a high degree of selectivity, as it targets a unique binding pocket adjacent to the highly conserved ATP-binding site.

Allosteric Binding Mode

While a co-crystal structure of this compound with MEK1 or MEK2 is not publicly available, its binding mode can be inferred from the structural data of its close analog, CI-1040 (PD184352), and other allosteric MEK inhibitors like PD0325901. These inhibitors bind to a hydrophobic pocket located near the N-terminal lobe of the kinase domain, adjacent to the ATP-binding site.

The binding of this compound to this allosteric site is believed to induce a conformational change in the MEK protein, locking it in an inactive state. This conformational shift prevents the proper alignment of key catalytic residues and hinders the ability of MEK to be phosphorylated and activated by upstream Raf kinases. Furthermore, it is thought to disrupt the interaction between MEK and its substrate, ERK.

Key amino acid residues implicated in the binding of CI-1040 and similar allosteric inhibitors to MEK1 include those within the kinase subdomains III and IV. While the precise interactions for this compound are not definitively established, they are likely to involve a similar set of residues, contributing to its high affinity and selectivity.

Kinase Selectivity

This compound is recognized for its high selectivity for MEK1 and MEK2 over other protein kinases. This is a direct consequence of its allosteric mechanism, targeting a unique pocket that is not highly conserved across the kinome. While a comprehensive, publicly available kinase selectivity panel quantifying the IC50 values of this compound against a broad range of kinases is not available, its functional selectivity has been demonstrated in numerous cellular and in vivo studies. The potent and specific inhibition of ERK phosphorylation at nanomolar concentrations, with minimal effects on other signaling pathways, underscores its targeted activity. It is more effective than the earlier MEK inhibitors PD098059 and U0126[1].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data available in the literature.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MEK | 10-100 | In vitro kinase assay | [1][2] |

| This compound | MEK1/2 | Not specified | Cellular p-ERK inhibition | [2] |

| PD098059 | MEK | >2000 | In vitro kinase assay | [1] |

| U0126 | MEK | >100 | In vitro kinase assay | [1] |

Table 1: In vitro inhibitory activity of this compound and other MEK inhibitors.

| Cell Line | Effect | Concentration (µM) | Reference |

| Human Hepatocellular Carcinoma (HepG2, Hep3B, PLC, SKHep) | Inhibition of cell proliferation and induction of apoptosis | ≥ 1.0 | [1] |

| Human Hepatocellular Carcinoma (in vivo xenograft) | Reduction of p-ERK levels | Oral dose | [1] |

| Human Hepatocellular Carcinoma (in vivo xenograft) | Suppression of tumor engraftment and initial growth | Not specified | [1] |

Table 2: Cellular and in vivo effects of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the MAPK signaling pathway and the experimental procedures used to study MEK inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Figure 1: The MAPK signaling pathway illustrating the point of inhibition by this compound.

Figure 2: Workflow for an in vitro radiometric MEK1 kinase assay.

Figure 3: Experimental workflow for assessing p-ERK levels by Western blot.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MEK inhibitors like this compound.

In Vitro MEK1 Kinase Assay (Radiometric)

This assay measures the ability of MEK1 to phosphorylate its substrate, ERK2, in the presence of a test inhibitor.

Materials:

-

Recombinant active MEK1

-

Recombinant inactive ERK2 (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE loading buffer

-

P81 phosphocellulose paper or SDS-PAGE apparatus

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a microcentrifuge tube, combine recombinant active MEK1 and inactive ERK2 in kinase reaction buffer.

-

Add the diluted this compound or DMSO control to the enzyme-substrate mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

If using SDS-PAGE, resolve the proteins and visualize the phosphorylated ERK2 band by autoradiography.

-

If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into ERK2 using a scintillation counter or by densitometry of the autoradiogram.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Phospho-ERK Western Blot Analysis

This method is used to determine the effect of this compound on the phosphorylation of ERK in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Growth factor or other stimulant (e.g., EGF, PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

(Optional) Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor or other agonist for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

(Optional but recommended) Strip the membrane and re-probe with an anti-t-ERK antibody to normalize for protein loading.

-

Quantify the band intensities using densitometry software and express p-ERK levels as a ratio of t-ERK.

Conclusion

This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2. Its non-ATP-competitive mechanism of action, targeting a unique pocket adjacent to the ATP-binding site, confers high selectivity and makes it a valuable tool for dissecting the role of the MAPK pathway in normal physiology and disease. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and other MEK inhibitors. Further elucidation of its precise binding interactions through co-crystallography studies and a comprehensive kinome-wide selectivity profile would provide an even deeper understanding of its mechanism and potential off-target effects.

References

An In-depth Technical Guide to the Downstream Signaling Effects of PD184161

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD184161 is a potent and selective, orally active small-molecule inhibitor of MEK1/2 (MAPK/ERK Kinase 1/2), key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MEK/ERK pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of MEK1 and MEK2. As a non-ATP-competitive inhibitor, it binds to a specific allosteric pocket on the MEK enzyme, preventing its activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and subsequent activation of the primary downstream targets of MEK, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation is the central event through which this compound modulates a wide array of downstream cellular activities.

Downstream Signaling Effects of this compound

The inhibition of MEK by this compound leads to a cascade of downstream effects, primarily mediated by the reduction in phosphorylated ERK (p-ERK) levels. These effects have been characterized in various preclinical models, particularly in cancer cell lines and tumor xenografts.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro and in vivo activity of this compound.

| Parameter | Value | Cell/System Type | Reference |

| MEK Activity Inhibition (IC50) | 10-100 nM | Human Hepatocellular Carcinoma Cells | [1] |

| Inhibition of Cell Proliferation | ≥ 1.0 µM | Human Hepatocellular Carcinoma Cells | [1] |

| Induction of Apoptosis | ≥ 1.0 µM | Human Hepatocellular Carcinoma Cells | [1] |

| Reduction of p-ERK in vivo | Significant reduction 3-12 hours post-dose | Human Tumor Xenografts | [1] |

Core Signaling Pathway Alterations

The primary consequence of this compound treatment is the suppression of the canonical MEK/ERK signaling pathway. This has profound effects on gene expression and protein activity, leading to the observed anti-proliferative and pro-apoptotic outcomes.

As depicted in Figure 1, this compound directly inhibits MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade leads to the downregulation of downstream transcription factors such as AP-1 (a heterodimer of c-Fos and c-Jun), which are critical for the expression of genes involved in cell cycle progression and proliferation.[2][3][4][5] The net result is a halt in proliferation and, in many cancer cell types, the induction of apoptosis.

Experimental Protocols

To investigate the downstream signaling effects of this compound, a combination of molecular and cellular biology techniques is typically employed. Below are detailed methodologies for key experiments.

Western Blotting for Phospho-ERK Analysis

This protocol is designed to assess the phosphorylation status of ERK1/2 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells of interest (e.g., human hepatocellular carcinoma cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

7. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control like GAPDH or β-actin.

In Vitro Kinase Assay for MEK Activity

This protocol measures the direct inhibitory effect of this compound on MEK1/2 kinase activity.

1. Reagents and Setup:

-

Recombinant active MEK1 or MEK2 enzyme.

-

Kinase-dead ERK2 as a substrate.

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

This compound at various concentrations.

2. Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant active MEK, and the desired concentration of this compound or vehicle control.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Add the kinase-dead ERK2 substrate to the reaction mixture.

-

Initiate the reaction by adding ATP (e.g., 10 µM final concentration, including a spike of [γ-32P]ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

3. Termination of Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

4. Detection of Substrate Phosphorylation:

-

Radiometric Assay:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated ERK2.

-

Quantify the band intensity to determine the level of MEK activity.

-

-

Non-Radioactive Assay (e.g., using a phosphospecific antibody):

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot as described above using a primary antibody specific for phosphorylated ERK2.

-

Clinical Landscape

While extensive preclinical data exists for this compound and other MEK inhibitors, publicly available information on clinical trials specifically for this compound is limited. MEK inhibitors as a class, however, have been investigated in numerous clinical trials for a variety of solid tumors, often in combination with other targeted therapies like BRAF inhibitors. The development of resistance is a significant challenge in the clinical application of MEK inhibitors, which may involve feedback activation of the pathway or activation of parallel signaling cascades.

Conclusion

This compound is a potent MEK inhibitor that effectively blocks the MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Its downstream effects are primarily mediated through the inhibition of ERK phosphorylation and the subsequent modulation of transcription factors and other cellular effectors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced downstream signaling effects of this compound and to explore its therapeutic potential in various disease contexts. Further research, including comprehensive phosphoproteomic and transcriptomic analyses, will be crucial to fully elucidate the complex cellular responses to this inhibitor and to devise rational combination therapies to overcome resistance.

References

- 1. The effects of a novel MEK inhibitor this compound on MEK-ERK signaling and growth in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The c-Fos protein interacts with c-Jun/AP-1 to stimulate transcription of AP-1 responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Jun and Fos AP-1 transcription factors by JNK MAPKs signaling cascade in areca nut extract treated KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Members of the AP-1 Family, c-Jun and c-Fos, Functionally Interact with JC Virus Early Regulatory Protein Large T Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Jun and Fos AP-1 transcription factors by JNK MAPKs signaling cascade in areca nut extract treated KB cells - PMC [pmc.ncbi.nlm.nih.gov]

PD184161: A Technical Guide to its Role as a MEK Inhibitor in the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2] Mitogen-activated protein kinase kinase (MEK), a dual-specificity kinase, is a central component of this pathway, responsible for phosphorylating and activating ERK.[3]

PD184161 is a potent and selective, orally active, non-ATP-competitive inhibitor of MEK1 and MEK2.[2][4] By binding to an allosteric site on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling.[3] This technical guide provides an in-depth overview of the role of this compound in the MAPK/ERK pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in research.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in specific cellular responses. The canonical pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which triggers the activation of the small GTPase Ras. Activated Ras then recruits and activates the serine/threonine kinase Raf. Raf, in turn, phosphorylates and activates MEK1 and MEK2. Finally, activated MEK phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate the activity of numerous transcription factors, thereby altering gene expression and cellular function.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of MEK1 and MEK2.[3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct pocket on the enzyme.[1] This unique binding mode confers high selectivity for MEK1/2.[1]

The binding of this compound to the allosteric site, which is located adjacent to the ATP-binding pocket, induces a conformational change in the MEK enzyme.[1][5] This conformational change locks the kinase in an inactive state, preventing the activation loop from being phosphorylated by the upstream kinase, Raf.[3] Consequently, MEK is unable to phosphorylate and activate its only known substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation blocks the entire downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a dysregulated MAPK/ERK pathway.[2][4]

Quantitative Data

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data for this compound and provide a comparison with other common MEK inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (MEK1) | 10-100 nM | Time- and concentration-dependent | [2][4] |

| IC50 (pERK inhibition) | ~5.7 nM | Zapnometinib (active metabolite) | [6] |

Table 2: Comparison of IC50 Values of Various MEK Inhibitors

| Inhibitor | IC50 (MEK1, nM) | IC50 (MEK2, nM) | Reference |

| This compound | 10-100 | - | [7] |

| Trametinib (GSK1120212) | 0.7 | 0.9 | [7] |

| Cobimetinib (GDC-0973) | 0.9 | - | [7] |

| Selumetinib (AZD6244) | 14 | - | [6] |

| Binimetinib (MEK162) | 12 | 11 | [6] |

| PD0325901 | 0.33 | - | [6] |

| U0126 | 72 | 58 | [6] |

| PD98059 | 2000-7000 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Experimental Workflow: In Vitro Evaluation of a MEK Inhibitor

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.[8][9][10][11]

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete culture medium

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis for ERK Phosphorylation

This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.[4][12][13]

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

DMSO

-

PBS (ice-cold)

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

-

-

Lysate Preparation:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the phospho-ERK antibodies and re-probe with an antibody against total ERK1/2, following the same immunoblotting and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Compare the normalized p-ERK levels across the different treatment conditions.

-

In Vitro MEK Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on MEK1 activity.[14][15][16][17][18]

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (as substrate)

-

This compound

-

DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)

-

96-well assay plates

-

Phosphocellulose paper and phosphocellulose wash buffer (for radiometric assay)

-

Scintillation counter (for radiometric assay) or luminometer (for luminescence assay)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, inactive ERK2 substrate, and recombinant active MEK1 enzyme in a 96-well plate.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells. Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP for radiometric assay) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Detection (Radiometric Assay):

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphocellulose wash buffer to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the ERK2 substrate using a scintillation counter.

-

-

Termination and Detection (Luminescence Assay - ADP-Glo™):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of MEK1 activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of the MAPK/ERK pathway in various biological processes and disease states. Its high potency and selectivity as a MEK1/2 inhibitor make it a powerful agent for dissecting the downstream consequences of MEK inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. The quantitative data presented allows for comparison with other MEK inhibitors and aids in experimental design. A thorough understanding of its mechanism of action and proper experimental application will continue to advance our knowledge of MAPK/ERK signaling and its therapeutic potential.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. news-medical.net [news-medical.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. abmole.com [abmole.com]

- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. In vitro kinase assay [protocols.io]

- 17. promega.com [promega.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Technical Deep Dive: PD184161 Versus First-Generation MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical comparison of the second-generation MEK inhibitor, PD184161, with its predecessors, the first-generation MEK inhibitors U0126, PD98059, and selumetinib. We will explore their mechanisms of action, comparative potency, and the experimental protocols crucial for their evaluation, offering a comprehensive resource for researchers in oncology and cell signaling.

Introduction: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling pathway that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers. The dual-specificity kinases MEK1 and MEK2 are central nodes in this cascade, phosphorylating and activating ERK1 and ERK2. This pivotal role makes MEK an attractive therapeutic target.

First-generation MEK inhibitors, such as U0126 and PD98059, were instrumental as research tools for elucidating the function of the MAPK/ERK pathway. Selumetinib (AZD6244) emerged as one of the first MEK inhibitors to undergo extensive clinical investigation. This compound represents a subsequent wave of more potent and specific MEK inhibitors designed to improve upon the characteristics of these earlier compounds.

Mechanism of Action

Both first-generation MEK inhibitors and this compound are allosteric, non-ATP-competitive inhibitors. They do not bind to the ATP pocket of the MEK kinase domain but rather to a unique, adjacent pocket. This binding event locks MEK in an inactive conformation, preventing it from being phosphorylated and activated by the upstream kinase, RAF. Consequently, the phosphorylation and activation of ERK1/2 are blocked, leading to the inhibition of downstream signaling. This allosteric mechanism confers high selectivity for MEK1/2 over other kinases.

Quantitative Data Presentation

The primary distinction between this compound and first-generation inhibitors lies in their potency and specificity. This compound generally exhibits greater potency against MEK1/2.

Table 1: In Vitro Potency of MEK Inhibitors

| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Notes |

| This compound | MEK1/2 | 10 - 100 nM[1] | Orally active. More effective at inhibiting ERK1/2 phosphorylation than PD98059 and U0126.[1] |

| Selumetinib (AZD6244) | MEK1 | 14 nM | Highly selective.[2] |

| U0126 | MEK1 | 72 nM[3] | Non-competitive with respect to ATP and ERK.[4] |

| MEK2 | 58 nM[3] | Selective for MEK1/2 with little effect on other kinases like PKC, Raf, JNK, etc.[3] | |

| PD98059 | MEK1 (inactive) | 2 - 7 µM[5] | Binds to the inactive form of MEK, preventing its activation by upstream kinases.[6] |

| MEK2 (inactive) | 50 µM[5] | Much less potent against MEK2 compared to MEK1.[5][6] |

Table 2: Comparative Pharmacokinetic Properties

Direct comparative pharmacokinetic studies are limited, especially for preclinical compounds. The available data is compiled below.

| Inhibitor | Administration | Key Pharmacokinetic Parameters | Reference |

| This compound | Oral | Orally active in vivo, reducing p-ERK levels 3 to 12 hours after dosing in xenograft models. | [1] |

| Selumetinib | Oral | Tmax: ~1-1.5 hours; Half-life: ~6-13 hours. Absolute bioavailability is 62%. | [2][7] |

| U0126 | (Preclinical) | Primarily a research tool; in vivo pharmacokinetic data is not extensively published. | [8] |

| PD98059 | (Preclinical) | In mice, follows a 2-compartment model. IV injection shows a distribution half-life of ~7 min and an elimination half-life of ~73 min. | [9][10] |

Experimental Protocols

Accurate characterization of MEK inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

In Vitro MEK Kinase Assay (IC₅₀ Determination)

This assay quantifies the ability of an inhibitor to block MEK1/2 from phosphorylating its substrate, inactive ERK2.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Recombinant active MEK1 or MEK2 enzyme.

-

Recombinant inactive ERK2 (kinase-dead) as a substrate.

-

Test compounds (this compound, U0126, etc.) dissolved in DMSO.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

-

96-well assay plates.

-

Phosphocellulose paper or other capture membrane (for radioactive assays).

-

Scintillation counter or luminescence plate reader.

Procedure (Radioactive Method):

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the diluted test compound, and the recombinant active MEK1/2 enzyme.

-

Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Add the inactive ERK2 substrate to each well.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration typically near the Kₘ for ATP).

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively (e.g., with 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

Western Blot for Phospho-ERK (p-ERK) Inhibition in Cells

This assay assesses the inhibitor's ability to block the MAPK pathway in a cellular context by measuring the phosphorylation level of ERK.

Objective: To determine the cellular potency of the inhibitor by quantifying the reduction in p-ERK levels.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant).

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the MEK inhibitor for a specified time (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Objective: To determine the effect of the inhibitor on cell growth and calculate the GI₅₀ (concentration for 50% growth inhibition).

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Add serial dilutions of the test compounds to the wells. Include vehicle control wells.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀.

Mandatory Visualizations

Conclusion

The evolution from first-generation MEK inhibitors to compounds like this compound reflects a drive towards greater potency and specificity in targeting the MAPK/ERK pathway. While early inhibitors like PD98059 and U0126 were pivotal for basic research, they possess limitations in terms of potency and cellular activity. Selumetinib represented a significant step forward, demonstrating clinical potential. This compound further refines the inhibitor profile with high potency in the nanomolar range. For drug development professionals and researchers, understanding the quantitative differences and the precise experimental methodologies for characterization is paramount for the continued development of effective, targeted cancer therapies. This guide provides a foundational framework for these endeavors.

References

- 1. The effects of a novel MEK inhibitor this compound on MEK-ERK signaling and growth in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U0126 - Wikipedia [en.wikipedia.org]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. stemcell.com [stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An injectable microparticle formulation for the sustained release of the specific MEK inhibitor PD98059: in vitro evaluation and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Bioavailability and Pharmacokinetics of PD184161: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD184161, also known as CI-1040's active metabolite, PD-0184264, and zapnometinib, is a potent and selective inhibitor of MEK1/2, key components of the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various cancers and viral infections. Understanding the in vivo bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics of this compound in various animal models, details the experimental methodologies employed in these studies, and visualizes the relevant biological and experimental frameworks.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in mice, rats, and Syrian hamsters.

Table 1: Pharmacokinetic Parameters of this compound in Mice (C57BL/6)

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Oral Bioavailability (%) |

| 25 mg/kg (twice daily) | 69 ± 24 (first dose) | 2 (first dose) | 1389 (total) | 8 | Not explicitly stated, but noted to be well-absorbed. |

| 150 mg/kg (single dose) | - | - | 1953.68 | - | ~227% (relative to a separate IV study) |

Note: The high oral bioavailability percentage for the 150 mg/kg dose is likely due to comparison with a different intravenous study and may reflect differences in experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Male and Female)

| Sex | Dose | Cmax (µg equiv/mL) | Tmax (h) |

| Male | 30 mg/kg | 83.3 | 4 |

| Female | 30 mg/kg | 122 | 2.67 |

Data based on total radioactivity after administration of [¹⁴C]-zapnometinib.

Table 3: Pharmacokinetic Parameters of this compound in Syrian Hamsters

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |

| 15 mg/kg | ~20 | 2 | ~100 | 2-3 |

| 30 mg/kg | ~50 | 2 | ~300 | 2-3 |

| 60 mg/kg | ~100 | 4 | ~800 | 2-3 |

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated.

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study of this compound.

Experimental Protocols

The in vivo pharmacokinetic studies of this compound have been conducted in various animal models, primarily mice, rats, and Syrian hamsters. The general experimental protocol is as follows:

Animal Models

-

Rats: Studies have utilized both male and female rats to investigate potential sex differences in pharmacokinetics.[3]

-

Syrian Hamsters: This model has been used, particularly in the context of viral infection studies.[4]

Dosing and Administration

-

This compound is typically administered orally (per os, p.o.) via gavage.[1][2]

-

The compound is often formulated in a suitable vehicle for oral delivery.

-

Dosing regimens have included single administrations as well as multiple doses to assess steady-state pharmacokinetics.[1][2] For instance, in mice, a twice-daily dosing schedule has been employed.[1][2]

Blood Sampling

-

Following administration, blood samples are collected at various time points to characterize the absorption, distribution, and elimination phases of the drug.

-

Common time points for collection range from a few minutes to 24 hours or longer, depending on the expected half-life of the compound.[1][2][4]

Bioanalytical Method

-

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4] This technique offers high sensitivity and selectivity for accurate measurement of the drug and its metabolites.

Pharmacokinetic Analysis

-

The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

-

T½: Elimination half-life.

-

-

Oral bioavailability is calculated by comparing the AUC following oral administration to the AUC after intravenous (IV) administration.

Discussion

The available preclinical data consistently demonstrate that this compound possesses favorable pharmacokinetic properties, particularly superior oral absorption compared to its parent compound, CI-1040.[3][5] In mice, a 25mg/kg dose of this compound was found to be as effective as a 150mg/kg dose of CI-1040, highlighting its enhanced bioavailability.[5] Furthermore, in human studies of CI-1040, the plasma concentrations of its active metabolite, this compound, were approximately 30-fold greater than the parent drug.[3]

The pharmacokinetic profile of this compound appears to be dose-proportional in Syrian hamsters within the tested range, with both Cmax and AUC increasing with the dose.[4] The elimination half-life is relatively consistent across different doses in hamsters.[4] In mice, the half-life is reported to be around 8 hours.[1][2] Studies in rats have also been conducted to assess the absorption, distribution, metabolism, and excretion of the compound.[3]

Conclusion

This compound exhibits promising in vivo pharmacokinetic characteristics, including good oral absorption and dose-proportional exposure in several preclinical species. This technical guide provides a consolidated resource of the currently available quantitative data and experimental methodologies for researchers and drug development professionals. Further studies, particularly in non-human primates, would provide a more complete understanding of its pharmacokinetic profile and aid in the translation of this promising MEK inhibitor to clinical applications.

References

- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral and immunomodulatory effect of zapnometinib in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evis.events [evis.events]

- 6. In vitro and in vivo metabolism of the anti-cancer agent CI-1040, a MEK inhibitor, in rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

PD184161 and its Regulation of Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD184161 is a potent and selective, non-ATP-competitive, small molecule inhibitor of MEK1/2 (MAPK/ERK Kinase 1/2). The MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which this compound regulates cell cycle progression, focusing on its induction of G1 phase arrest. This document details the underlying signaling pathways, presents quantitative data on cell cycle distribution, and provides comprehensive experimental protocols for researchers studying the effects of MEK inhibitors.

Introduction

The cell cycle is a tightly regulated process that governs cell duplication and division. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The Ras/Raf/MEK/ERK signaling pathway plays a crucial role in promoting cell cycle progression, particularly through the G1/S transition.

This compound is a specific inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK, leading to downstream effects on cell cycle regulatory proteins and ultimately causing a halt in cell proliferation.

Mechanism of Action: G1 Cell Cycle Arrest

This compound induces cell cycle arrest primarily in the G1 phase. This is achieved through the modulation of key proteins that control the G1/S checkpoint. The inhibition of the MEK/ERK pathway by this compound leads to:

-

Decreased Cyclin D1 Expression: ERK activation is known to promote the transcription and stability of Cyclin D1. By blocking ERK signaling, this compound leads to a reduction in Cyclin D1 levels.[1][2]

-

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: Cyclin D1 forms a complex with CDK4/6, which in turn phosphorylates the Retinoblastoma (Rb) protein. Hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Reduced Cyclin D1 levels due to this compound treatment result in decreased Rb phosphorylation (hypophosphorylation), thus maintaining the Rb-E2F complex and blocking the G1/S transition.

-